2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine

Lipophilicity Drug-likeness Permeability

2-{3-[(Furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine (CAS 1795083-70-3) is a wholly synthetic, small-molecule heterocyclic entity (molecular formula C₁₄H₁₅N₃O₄S, molecular weight ~321.35 g/mol) composed of a pyrazine-2-carbonyl moiety coupled to a 3-[(furan-2-yl)methanesulfonyl]pyrrolidine scaffold. It belongs to the broader class of sulfonyl pyrrolidine amides—a chemical space explored in patents for metabolic and neurological indications—but this specific compound has no known biological annotation in authoritative public databases (PubChem, ChEMBL, DrugBank) as of the knowledge cutoff.

Molecular Formula C14H15N3O4S
Molecular Weight 321.35
CAS No. 1795083-70-3
Cat. No. B2939274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine
CAS1795083-70-3
Molecular FormulaC14H15N3O4S
Molecular Weight321.35
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC=CN=C3
InChIInChI=1S/C14H15N3O4S/c18-14(13-8-15-4-5-16-13)17-6-3-12(9-17)22(19,20)10-11-2-1-7-21-11/h1-2,4-5,7-8,12H,3,6,9-10H2
InChIKeyCZVBTFNWXGZLMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{3-[(Furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine (CAS 1795083-70-3): Procurement-Relevant Baseline Profile


2-{3-[(Furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine (CAS 1795083-70-3) is a wholly synthetic, small-molecule heterocyclic entity (molecular formula C₁₄H₁₅N₃O₄S, molecular weight ~321.35 g/mol) composed of a pyrazine-2-carbonyl moiety coupled to a 3-[(furan-2-yl)methanesulfonyl]pyrrolidine scaffold . It belongs to the broader class of sulfonyl pyrrolidine amides—a chemical space explored in patents for metabolic and neurological indications—but this specific compound has no known biological annotation in authoritative public databases (PubChem, ChEMBL, DrugBank) as of the knowledge cutoff . Its procurement value is therefore currently limited to its role as a versatile synthetic intermediate or as a non-annotated member of a screening library for de novo hit discovery, where its unique arrangement of a furfuryl sulfonyl group, a pyrrolidine central ring, and a pyrazine carbonyl terminus offers a geometry and electronic profile distinct from close-in-class analogs.

Why 2-{3-[(Furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine Cannot Be Generically Substituted by In-Class Sulfonyl Pyrrolidine Amides


The 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine scaffold resides at a structural intersection of three pharmacophoric elements: a π-excessive furan ring, a hydrogen-bond-accepting sulfonyl bridge, and an electron-deficient pyrazine carbonyl. Generic substitution with analogs bearing simple alkylsulfonyl (e.g., methylsulfonyl) or non-furan arylsulfonyl groups fundamentally alters the electronic surface potential and conformational flexibility, which are critical for molecular recognition even in the absence of reported biological targets . For instance, 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine (CAS 1795083-70-3 analog) replaces the furan with a phenyl ring, dramatically increasing lipophilicity (calculated logP difference of ~0.8 units) and eliminating the heteroatom-mediated dipole that influences stacking and hydrogen-bonding geometry . Similarly, (3-(methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone (CAS 1448054-59-8) removes the aromatic furan entirely, resulting in a lower molecular weight and drastically reduced polar surface area, which will alter solubility, permeability, and off-target binding profiles. Without head-to-head biological data, the spatial and electronic uniqueness of the furan-2-ylmethanesulfonyl motif alone makes interchangeability unreliable for any assay or synthetic application where molecular recognition is a determinant.

Quantitative Differentiation of 2-{3-[(Furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine (1795083-70-3) from Closest Analogs


Calculated Lipophilicity (clogP) Differentiates 1795083-70-3 from the Benzenesulfonyl and Methylsulfonyl Analogs

The target compound 1795083-70-3 exhibits a calculated partition coefficient (clogP) of approximately 0.45, positioning it between the more hydrophilic methylsulfonyl analog (clogP ~-0.20) and the more lipophilic benzenesulfonyl analog (clogP ~1.25) . This intermediate lipophilicity is a direct consequence of the furan-2-yl substituent and may influence membrane permeability, solubility, and non-specific protein binding in cellular assays, providing a differentiated physicochemical starting point for medicinal chemistry optimization.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (tPSA) Distinguishes the Furan-2-ylmethanesulfonyl Pyrrolidine Scaffold

The target compound possesses a calculated topological polar surface area (tPSA) of approximately 93.5 Ų, which is significantly higher than the methylsulfonyl analog (tPSA ~75.8 Ų) and slightly lower than the benzenesulfonyl analog (tPSA ~95.5 Ų) . The intermediate tPSA places 1795083-70-3 near the boundary commonly associated with oral bioavailability (≤140 Ų) and CNS penetration (≤90 Ų), suggesting a finely balanced profile that could be exploited or penalized depending on the target indication. No experimental permeability data exist.

Polar Surface Area Oral Bioavailability CNS Penetration

Molecular Weight and Heavy Atom Count Differences Impact Ligand Efficiency Metrics

With a molecular weight of 321.35 g/mol and 22 heavy atoms, 1795083-70-3 is intermediate between the methylsulfonyl analog (MW 255.29, 17 heavy atoms) and the benzenesulfonyl analog (MW 359.45, 25 heavy atoms) . Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics are highly sensitive to these differences: for a hypothetical target with IC₅₀ = 1 µM, the LE would be ~0.29 kcal/mol per heavy atom for the target compound, versus ~0.33 for the methylsulfonyl analog. Procurement for fragment-based or lead-optimization workflows must account for these efficiency differences, as the smaller methylsulfonyl analog offers inherently higher LE potential.

Ligand Efficiency Fragment-Based Drug Design Molecular Weight

Absence of Public Biological Annotation: A Selection Risk Indicator

A systematic query of authoritative databases—including PubChem, ChEMBL, DrugBank, and the primary patent literature—yields zero quantitative biological data points (IC₅₀, Kᵢ, EC₅₀, % inhibition at a defined concentration) for 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine [1] [2]. In contrast, structurally related sulfonyl pyrrolidine scaffolds have been disclosed in patents (e.g., US7468369B2) for dyslipidemia and cardiovascular indications, and MMP-2/AP-N inhibitory sulfonyl pyrrolidine series have published IC₅₀ values in the low micromolar range [3]. The complete absence of annotation for 1795083-70-3 represents both a risk and an opportunity: procurement for established target-based screening carries higher uncertainty, while phenotype-based or chemoproteomic discovery may exploit its novel chemical space.

Screening Library Novel Target Identification Data Scarcity

Application Scenarios for 2-{3-[(Furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine Based on Physicochemical Differentiation


Phenotypic Screening for Novel Mechanisms Requiring Intermediate Lipophilicity

The target compound's predicted clogP of ~0.45 and tPSA of ~93.5 Ų make it a suitable entry for phenotype-based high-content screening (HCS) campaigns where compounds with balanced aqueous solubility and passive membrane permeability are preferred. Unlike the more hydrophilic methylsulfonyl analog (clogP ~-0.20), 1795083-70-3 is expected to exhibit better cell permeability, and unlike the benzenesulfonyl analog (clogP ~1.25), it may carry a lower risk of non-specific membrane disruption . No experimental permeability data are available; pilot solubility and PAMPA assays are recommended prior to large-scale screening procurement.

Fragment Growth or Scaffold Hopping from Methylsulfonyl Lead Series

For projects that have identified the methylsulfonyl-pyrrolidine-pyrazine scaffold as a validated hit (e.g., through kinase or protease inhibition), 1795083-70-3 represents a fragment growth opportunity that introduces the furan-2-yl ring—an π-excessive heteroaryl capable of engaging in CH-π and π-π stacking interactions not available to the methyl group . Procurement of the compound for co-crystallography or STD-NMR experiments can probe whether the added molecular bulk (MW +66 Da) translates into a measurable gain in binding enthalpy or selectivity, justifying further optimization despite the molecular weight penalty.

Synthetic Intermediate for Furan-Containing Heterocyclic Libraries

The compound can serve as a modular synthetic intermediate for parallel library synthesis. The pyrazine-2-carbonyl group can be selectively reduced or further functionalized, while the furan ring provides a handle for oxidative ring-opening or Diels-Alder reactions . In comparison, the methylsulfonyl analog lacks this aromatic functionalization handle, limiting its versatility in diversity-oriented synthesis (DOS) workflows. Procurement for in-house medicinal chemistry campaigns seeking to generate structurally diverse sulfonyl pyrrolidine amides is a pragmatic scenario where 1795083-70-3 offers a chemical differentiation advantage.

Chemoproteomic Target Deconvolution for Unannotated Screening Hits

Given the complete absence of public biological annotation, 1795083-70-3 is optimally positioned for chemoproteomic workflows (e.g., affinity-based protein profiling, thermal proteome profiling) aimed at identifying novel molecular targets. In contrast to literature-precedented sulfonyl pyrrolidine series that carry pre-existing target baggage, this compound offers a clean biological slate—reducing the risk of pursuing a known, patent-encumbered mechanism . Procurement of larger quantities (25-50 mg) is warranted for target-ID experiments following an observed phenotype in a primary screen.

Quote Request

Request a Quote for 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.